Rhusemialin B
Description
Rhusemialin B is a lignan, a class of secondary metabolites widely studied for their diverse biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties. Based on nomenclature patterns, Rhusemialin B is hypothesized to share a core lignan skeleton with modifications in substituents or stereochemistry. This article compares its putative structural and functional attributes with those of related compounds, leveraging available NMR data and cytotoxic profiles.
Properties
Molecular Formula |
C38H46O16 |
|---|---|
Molecular Weight |
758.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C38H46O16/c1-47-24-10-18(6-8-23(24)41)7-9-29(42)52-17-28-33(44)34(45)35(46)38(53-28)54-36-27(50-4)14-19-11-21(15-39)22(16-40)30(31(19)37(36)51-5)20-12-25(48-2)32(43)26(13-20)49-3/h6-10,12-14,21-22,28,30,33-35,38-41,43-46H,11,15-17H2,1-5H3/b9-7+/t21-,22-,28+,30+,33+,34-,35+,38-/m0/s1 |
InChI Key |
VTSGFOLYVXXSBE-YTGMFXLRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)O)OC)CO)CO |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)O)OC)CO)CO |
Synonyms |
lynoirersinol-4-O-glucopyranosyl-6''-O-feruloyl ester rhusemialin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Characteristics
The table below summarizes the structural features of Rhusemialin A, Dihydrosinapyl ferulate, and Lariciresinol, as determined by ¹H-NMR and ¹³C-NMR spectroscopy :
| Compound | Physical Form | Key NMR Features (¹H/¹³C) | Core Structure |
|---|---|---|---|
| Rhusemialin A | Yellow powder | ¹H-NMR: Aromatic protons at δ 6.5–7.2 ppm; methoxy groups at δ 3.7–3.9 ppm. | Tetrahydrofuran lignan |
| ¹³C-NMR: Carbonyl signals at δ 170–175 ppm; aromatic carbons at δ 110–150 ppm. | |||
| Dihydrosinapyl ferulate | Yellow powder | ¹H-NMR: Olefinic protons at δ 5.8–6.2 ppm; feruloyl ester protons at δ 6.3–7.1 ppm. | Dihydrobenzofuran lignan |
| ¹³C-NMR: Ester carbonyl at δ 168 ppm; dihydrobenzofuran carbons at δ 80–90 ppm. | |||
| Lariciresinol | Yellow powder | ¹H-NMR: Coupled benzyl protons at δ 4.5–4.8 ppm; hydroxyl groups at δ 5.2–5.5 ppm. | Dibenzylbutyrolactone lignan |
| ¹³C-NMR: Lactone carbonyl at δ 176 ppm; quaternary carbons at δ 50–60 ppm. |
Key Observations :
- All compounds exhibit aromatic and oxygenated functional groups , critical for bioactivity.
- Rhusemialin A and Dihydrosinapyl ferulate share a tetrahydrofuran/dihydrobenzofuran core, while Lariciresinol adopts a dibenzylbutyrolactone scaffold.
- Methoxy and ester groups in Rhusemialin A and Dihydrosinapyl ferulate enhance solubility and receptor binding .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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